REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[NH:10][c:11]1[n:12][cH:13][c:14]([CH2:17][CH:18]2[O:19][CH2:20][CH2:21][O:22]2)[n:15][cH:16]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:23]1.[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[CH3:32][OH:33].[H:24][H:25]>>[NH2:10][c:11]1[n:12][cH:13][c:14]([CH2:17][CH:18]2[O:19][CH2:20][CH2:21][O:22]2)[n:15][cH:16]1
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Name
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O=C(Nc1cnc(CC2OCCO2)cn1)OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Nc1cnc(CC2OCCO2)cn1)OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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Nc1cnc(CC2OCCO2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |